molecular formula C16H23FO3 B1607904 2-Fluoro-4-nonyloxybenzoic acid CAS No. 203066-97-1

2-Fluoro-4-nonyloxybenzoic acid

Cat. No.: B1607904
CAS No.: 203066-97-1
M. Wt: 282.35 g/mol
InChI Key: PMJPJVHQCIEEHK-UHFFFAOYSA-N
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Description

2-Fluoro-4-nonyloxybenzoic acid is an organic compound with the molecular formula C16H23FO3. It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and a nonyloxy group is attached at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nonyloxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-hydroxybenzoic acid with nonyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in a solvent like 1,4-dioxane and requires heating to facilitate the formation of the nonyloxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nonyloxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and other derivatives with modified functional groups .

Scientific Research Applications

2-Fluoro-4-nonyloxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nonyloxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and nonyloxy group contribute to its unique chemical properties, allowing it to bind to certain receptors or enzymes. This binding can modulate biological processes, leading to various effects depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of a fluorine atom and a nonyloxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-4-nonoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FO3/c1-2-3-4-5-6-7-8-11-20-13-9-10-14(16(18)19)15(17)12-13/h9-10,12H,2-8,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJPJVHQCIEEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379166
Record name 2-Fluoro-4-nonyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203066-97-1
Record name 2-Fluoro-4-nonyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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